molecular formula C32H34Cl2N6O9S2 B609076 MK-0668 mesylate CAS No. 865111-04-2

MK-0668 mesylate

Numéro de catalogue B609076
Numéro CAS: 865111-04-2
Poids moléculaire: 781.677
Clé InChI: KHZPBUGRFNTMOR-YHEIIOCHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MK-0668 is an extremely potent and orally active antagonist of very late antigen-4 with picomolar, whole blood activity and slow dissociation rates were discovered by incorporating an amino substituent on the proline fragment of the initial lead structure. This level of potency against the unactivated form of VLA-4 was shown to be sufficient to overcome the poor pharmacokinetic profiles typical of this class of VLA-4 antagonists, and sustained activity as measured by receptor occupancy was achieved in preclinical species after oral dosing.

Applications De Recherche Scientifique

Equine Metabolism and Detection in Doping Control

  • Study : "Equine metabolism of the growth hormone secretagogue MK-0677 in vitro and in urine and plasma following oral administration" by Cutler et al. (2022)
  • Findings : This research focused on MK-0677 (Ibutamoren mesylate), examining its metabolism in horses. It identified 14 phase I metabolites in vitro, with 13 found in urine and 9 in plasma post-administration. The study aimed at identifying analytical targets for doping control, revealing that MK-0677 and an O-dealkylated metabolite were largely excreted unconjugated in urine and plasma (Cutler et al., 2022).

Therapeutic Application in Prostate Cancer

  • Study : "Application of Oligonucleotide Microarrays to Assess the Biological Effects of Neoadjuvant Imatinib Mesylate Treatment for Localized Prostate Cancer" by Febbo et al. (2006)
  • Findings : This study used microarrays to assess molecular endpoints following targeted treatment of localized prostate cancer with imatinib mesylate. It found significant gene expression differences and suggests apoptosis of microvascular endothelial cells as a result of the therapy (Febbo et al., 2006).

Role in Primary Cilium Formation and Ciliopathies

  • Study : "The Meckel-Gruber Syndrome proteins MKS1 and meckelin interact and are required for primary cilium formation" by Dawe et al. (2007)
  • Findings : This research explored the role of MKS1 and meckelin proteins in primary cilium formation, highlighting their importance in epithelial morphogenesis and potentially in understanding ciliopathies (Dawe et al., 2007).

Bioavailability Enhancement in Pre-clinical Studies

  • Study : "Aqueous versus non-aqueous salt delivery strategies to enhance oral bioavailability of a mitogen-activated protein kinase-activated protein kinase (MK-2) inhibitor in rats" by Chiang et al. (2009)
  • Findings : This study focused on enhancing the oral bioavailability of a mitogen-activated protein kinase-activated protein kinase (MK-2) inhibitor through various delivery strategies, emphasizing the importance of water quantity in vivo (Chiang et al., 2009).

Propriétés

Numéro CAS

865111-04-2

Nom du produit

MK-0668 mesylate

Formule moléculaire

C32H34Cl2N6O9S2

Poids moléculaire

781.677

Nom IUPAC

(S)-2-((2S,4R)-1-((3-cyanophenyl)sulfonyl)-4-(cyclobutylamino)pyrrolidine-2-carboxamido)-3-(4-(3,5-dichloroisonicotinamido)phenyl)propanoic acid compound with methanesulfonic acid (1:1)

InChI

InChI=1S/C31H30Cl2N6O6S.CH4O3S/c32-24-15-35-16-25(33)28(24)30(41)37-21-9-7-18(8-10-21)12-26(31(42)43)38-29(40)27-13-22(36-20-4-2-5-20)17-39(27)46(44,45)23-6-1-3-19(11-23)14-34;1-5(2,3)4/h1,3,6-11,15-16,20,22,26-27,36H,2,4-5,12-13,17H2,(H,37,41)(H,38,40)(H,42,43);1H3,(H,2,3,4)/t22-,26+,27+;/m1./s1

Clé InChI

KHZPBUGRFNTMOR-YHEIIOCHSA-N

SMILES

O=C(O)[C@H](CC1=CC=C(NC(C2=C(Cl)C=NC=C2Cl)=O)C=C1)NC([C@H]3N(S(=O)(C4=CC=CC(C#N)=C4)=O)C[C@H](NC5CCC5)C3)=O.CS(=O)(O)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

MK0668;  MK 0668;  MK-0668;  MK-0668 Mesylate; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-0668 mesylate
Reactant of Route 2
MK-0668 mesylate
Reactant of Route 3
MK-0668 mesylate
Reactant of Route 4
MK-0668 mesylate
Reactant of Route 5
Reactant of Route 5
MK-0668 mesylate
Reactant of Route 6
MK-0668 mesylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.